7-Tetradecanol
Overview
Description
7-Tetradecanol, also known as Tetradecan-7-ol , is a long-chain fatty alcohol. It has a molecular formula of C14H30O .
Synthesis Analysis
7-Tetradecanol can be synthesized by incorporating it into a eutectic mixture with other substances. For instance, it has been incorporated with myristic acid into hydroxylpropyl methyl cellulose (HPMC) to create a form-stable phase change material . Another study prepared tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) using a vacuum impregnation method .Molecular Structure Analysis
The molecular structure of 7-Tetradecanol consists of a chain of 14 carbon atoms with a hydroxyl group (OH) attached to the 7th carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving 7-Tetradecanol are not detailed in the search results, it’s worth noting that alcohols like 7-Tetradecanol can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .Physical And Chemical Properties Analysis
7-Tetradecanol is a solid at room temperature . Its molecular weight is 214.387 Da . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C respectively in one study .Scientific Research Applications
Summary of the Application
In this study, tetradecanol/graphene aerogel form-stable composite phase change materials were prepared by physical absorption. These materials were used to enhance the thermal conductivity of tetradecanol and prevent its leakage during phase transition .
Methods of Application or Experimental Procedures
Two kinds of graphene aerogels were prepared using vitamin C and ethylenediamine. The form-stable composite phase change material exhibited excellent thermal energy storage capacity .
Results or Outcomes
The latent heat of the tetradecanol/graphene aerogel composite phase change materials with 5 wt.% graphene aerogel was similar to the theoretical latent heat of pure tetradecanol. The thermal conductivity of the tetradecanol/graphene aerogel composite phase change material improved gradually as the graphene aerogel content increased .
2. Surface and Dispersion Properties of Tetradecanol Based Glucoside Surfactants
Summary of the Application
The sugar-based alkyl polyglucosides have been synthesized from fatty alcohols and dextrose on a laboratory scale to find the optimum molar ratio of the paratoluene sulfonic acid catalyst for the synthesis in lower reaction temperature and pressure .
Results or Outcomes
These sugar-based surfactants have been found to exhibit good surface tension, emulsion stability, foaming, and wetting power. A new approach through nephelometric measurements has been followed to measure the dispersion power and the synergy with sodium dodecylglucosides .
3. Preparation and Characterization of Form-Stable Tetradecanol–Palmitic Acid Expanded Perlite Composites
Summary of the Application
In this study, tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) were prepared by a vacuum impregnation method. These composites were used as thermal energy storage material .
Methods of Application or Experimental Procedures
Binary eutectic mixtures of palmitic acid and tetradecanol were utilized as thermal energy storage material in the composites, where expanded perlite behaved as supporting material .
Results or Outcomes
The melting temperature of TD-PA/EP-CF CPCM was 33.6 °C, with high phase change latent heat (PCLH) of 138.3 kJ kg −1. The freezing temperature was estimated at 29.7 °C, with PCLH of 137.5 kJ kg −1. The thermal cycling measurements showed that PCM composite had adequate stability even after 200 melting/freezing cycles .
4. Synthesis of Novel Composite with Tetradecanol and Lauric Acid
Summary of the Application
A novel composite was synthesized with tetradecanol and lauric acid as phase change material (PCM) and expanded perlite as supporting material .
Methods of Application or Experimental Procedures
The composite was prepared using a specific mass ratio of tetradecanol and lauric acid. The eutectic mixture was found when the mass ratio of tetradecanol was near 0.7 .
Results or Outcomes
The eutectic temperature of the composite was about 33.12 °C. The composite showed promising properties for thermal energy storage applications .
5. Tetradecanol–Palmitic Acid Expanded Perlite Composites
Summary of the Application
In this study, tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) were prepared by a vacuum impregnation method. These composites were used as thermal energy storage material .
Methods of Application or Experimental Procedures
Binary eutectic mixtures of palmitic acid and tetradecanol were utilized as thermal energy storage material in the composites, where expanded perlite behaved as supporting material .
Results or Outcomes
The melting temperature of TD-PA/EP-CF CPCM was 33.6 °C, with high phase change latent heat (PCLH) of 138.3 kJ kg −1. The freezing temperature was estimated at 29.7 °C, with PCLH of 137.5 kJ kg −1. The thermal cycling measurements showed that PCM composite had adequate stability even after 200 melting/freezing cycles .
6. Tetradecanol and Lauric Acid Composite
Summary of the Application
A novel composite was synthesized with tetradecanol and lauric acid as phase change material (PCM) and expanded perlite as supporting material .
Methods of Application or Experimental Procedures
The composite was prepared using a specific mass ratio of tetradecanol and lauric acid. The eutectic mixture was found when the mass ratio of tetradecanol was near 0.7 .
Results or Outcomes
The eutectic temperature of the composite was about 33.12 °C. The composite showed promising properties for thermal energy storage applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tetradecan-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQYGTZIMVBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338572 | |
Record name | 7-Tetradecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tetradecanol | |
CAS RN |
3981-79-1 | |
Record name | 7-Tetradecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Tetradecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-TETRADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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